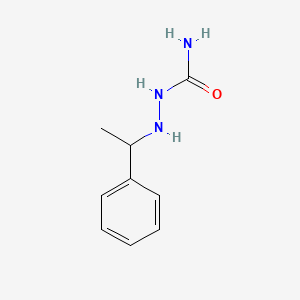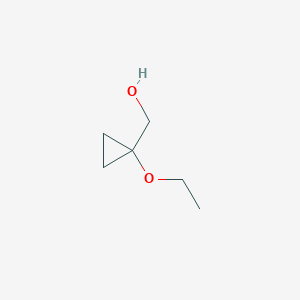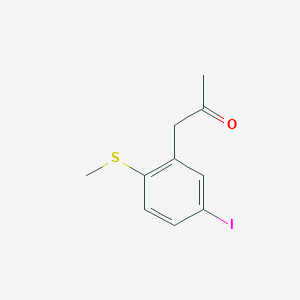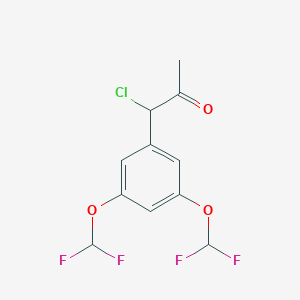
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-bis(difluoromethoxy)benzene. This can be achieved through the reaction of 3,5-dihydroxybenzene with difluoromethyl ether in the presence of a base such as potassium carbonate.
Chlorination: The next step involves the chlorination of the prepared 3,5-bis(difluoromethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ketone Formation: Finally, the chlorinated intermediate undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The chlorine atom and ketone group can participate in various biochemical reactions, leading to the modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: Similar structure with trifluoromethoxy groups instead of difluoromethoxy groups.
1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains trifluoromethyl groups instead of difluoromethoxy groups.
Uniqueness
1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate for various applications.
Properties
Molecular Formula |
C11H9ClF4O3 |
|---|---|
Molecular Weight |
300.63 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)6-2-7(18-10(13)14)4-8(3-6)19-11(15)16/h2-4,9-11H,1H3 |
InChI Key |
ZQDHGSABERAEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



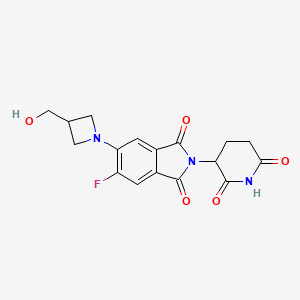


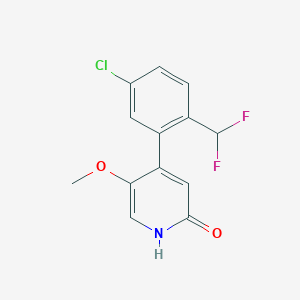
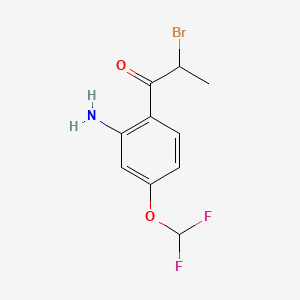
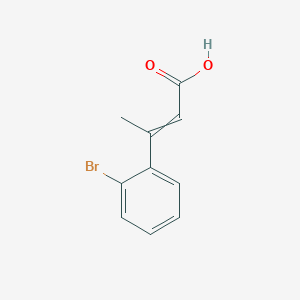
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
